REACTION_CXSMILES
|
N[C:2]1[CH:15]=[CH:14][C:5]([CH:6]([OH:13])[CH2:7][NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[C:4]([F:16])[C:3]=1[F:17].O[PH2]=O>>[C:9]([NH:8][CH2:7][CH:6]([OH:13])[C:5]1[CH:14]=[CH:15][CH:2]=[C:3]([F:17])[C:4]=1[F:16])([CH3:12])([CH3:10])[CH3:11]
|
Name
|
4-amino-α-[(tert-butylamino)methyl]-2,3-difluorobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(CNC(C)(C)C)O)C=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[PH2]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCC(C1=C(C(=CC=C1)F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |